2-Benzyloxy-3-chloro-5-fluorophenylboronic acid
Description
Contextual Significance of Organoboron Compounds in Chemical Sciences
Organoboron compounds, which feature a carbon-boron bond, have a rich and storied history in chemistry. chemimpex.com Initially explored for their unique electronic properties, their synthetic utility was fully realized with the advent of palladium-catalyzed cross-coupling reactions. rsc.org These compounds are now recognized as critical reagents that enable the efficient formation of carbon-carbon and carbon-heteroatom bonds, a fundamental process in the assembly of complex organic molecules. nih.gov Their stability to air and moisture, in contrast to many other organometallic reagents, makes them particularly attractive for practical applications in both academic and industrial laboratories. rsc.org
The Role of Arylboronic Acids as Versatile Synthetic Intermediates
Among the diverse classes of organoboron compounds, arylboronic acids stand out for their exceptional utility. jove.com They are key participants in the renowned Suzuki-Miyaura coupling reaction, a powerful method for the formation of biaryl linkages, which are prevalent structural motifs in pharmaceuticals and functional materials. grillolabuc.com Beyond this seminal transformation, arylboronic acids are also employed in a variety of other important reactions, including Chan-Lam coupling for the formation of carbon-nitrogen and carbon-oxygen bonds, and additions to carbonyl compounds. jove.com This broad reactivity profile allows chemists to strategically incorporate aryl groups into a wide range of molecular scaffolds.
Research Rationale for Investigating 2-Benzyloxy-3-chloro-5-fluorophenylboronic Acid
The specific substitution pattern of this compound makes it a molecule of significant interest for synthetic chemists. The strategic placement of the benzyloxy, chloro, and fluoro groups, in conjunction with the boronic acid moiety, imparts a unique combination of electronic and steric features that can be exploited for the construction of highly complex and novel molecular structures.
Strategic Positioning of Benzyloxy Group for Ortho-Directing Effects or Protection
The benzyloxy group at the C2 position plays a multifaceted role. As an alkoxy group, it is a strong electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution. jove.comkhanacademy.org This activating effect is particularly pronounced at the ortho and para positions relative to the benzyloxy group. khanacademy.orgjove.com In the context of this specific molecule, this electronic influence can be harnessed to direct subsequent chemical modifications to specific sites on the aromatic ring. Furthermore, the benzyloxy group can serve as a protecting group for a hydroxyl functionality. This is a common strategy in multi-step syntheses, where a reactive hydroxyl group needs to be temporarily masked to prevent it from interfering with reactions at other sites in the molecule. The benzyl (B1604629) group can be readily removed under various conditions, typically through hydrogenolysis, to reveal the free hydroxyl group at a later stage of the synthesis.
Cumulative Electronic and Steric Influence of Chloro and Fluoro Substituents
The presence of both chloro and fluoro substituents on the phenyl ring introduces a complex interplay of electronic and steric effects. Both chlorine and fluorine are electronegative atoms and therefore exert an electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic attack. researchgate.net However, they also possess lone pairs of electrons that can be donated to the ring through resonance, an effect that is more pronounced for fluorine than for chlorine. researchgate.netnih.gov
The cumulative effect of these substituents on the acidity and reactivity of the boronic acid is significant. The electron-withdrawing nature of the halogens generally increases the Lewis acidity of the boron atom, which can influence its reactivity in cross-coupling reactions. nih.gov Furthermore, the steric bulk of the chloro and benzyloxy groups flanking the boronic acid moiety can influence the approach of reagents and catalysts, potentially leading to unique selectivity in chemical transformations.
| Substituent | Position | Electronic Effect |
| Benzyloxy | C2 | Electron-donating (resonance), Activating |
| Chloro | C3 | Electron-withdrawing (induction), Deactivating |
| Fluoro | C5 | Electron-withdrawing (induction), Deactivating |
Potential for Modular Synthesis of Advanced Molecular Architectures
The true power of this compound lies in its potential as a building block for the modular synthesis of advanced molecular architectures. rsc.org The term "modular synthesis" refers to a strategy where complex molecules are assembled from a set of well-defined building blocks, much like constructing a model from a kit of parts. nih.gov This approach allows for the rapid and efficient generation of a diverse range of compounds by systematically varying the building blocks used.
This particular arylboronic acid, with its distinct pattern of functionalization, can be coupled with a variety of other synthetic intermediates through reactions like the Suzuki-Miyaura coupling. grillolabuc.com Each of the substituents—the benzyloxy group, the chloro atom, and the fluoro atom—can potentially be further functionalized or can influence the properties of the final molecule. This allows for the systematic exploration of chemical space and the development of new compounds with tailored biological or material properties.
Properties
IUPAC Name |
(3-chloro-5-fluoro-2-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-12-7-10(16)6-11(14(17)18)13(12)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEALDRQDQJQNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC2=CC=CC=C2)Cl)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185433 | |
| Record name | Boronic acid, B-[3-chloro-5-fluoro-2-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-11-7 | |
| Record name | Boronic acid, B-[3-chloro-5-fluoro-2-(phenylmethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-chloro-5-fluoro-2-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of 2 Benzyloxy 3 Chloro 5 Fluorophenylboronic Acid
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of 2-Benzyloxy-3-chloro-5-fluorophenylboronic acid reveals several potential synthetic disconnections. The most logical disconnection is the carbon-boron bond, leading back to a suitably functionalized aromatic precursor. The choice of the precursor is dictated by the forward synthetic strategy to be employed.
Table 1: Potential Precursors for this compound
| Precursor Structure | Synthetic Strategy |
| 1-Benzyloxy-2-chloro-4-fluoro-benzene | Directed ortho-Metalation (DoM) |
| 1-Benzyloxy-2-chloro-4-fluoro-6-halobenzene | Halogen-Boron Exchange |
| 1-Benzyloxy-2-chloro-4-fluorobenzene | Palladium-Catalyzed C-H Borylation |
The key precursor for a Directed ortho-Metalation (DoM) strategy is 1-benzyloxy-2-chloro-4-fluorobenzene. In this approach, the benzyloxy group directs the metalation to the adjacent ortho position, which is subsequently quenched with a boron electrophile. For a halogen-boron exchange reaction, a precursor such as 1-benzyloxy-2-chloro-4-fluoro-6-iodobenzene (or the corresponding bromide) would be required. This method involves the exchange of the halogen atom with a boron-containing reagent. Finally, a palladium-catalyzed C-H borylation would also start from 1-benzyloxy-2-chloro-4-fluorobenzene, aiming to selectively activate the C-H bond at the desired position.
Direct Boronation Strategies for Substituted Aromatics
Direct boronation strategies involve the introduction of a boronic acid group onto an aromatic ring through the activation of a C-H bond. These methods are highly valued for their atom economy and for minimizing the synthesis of pre-functionalized starting materials.
Directed ortho-Metalation (DoM) with Boron Electrophiles
Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgbeilstein-journals.org The reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-proton. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate is then trapped with an electrophile, in this case, a boron-containing compound. wikipedia.org
The DoM process begins with the coordination of the organolithium base to the heteroatom of the directing group. nih.gov This coordination increases the kinetic acidity of the proximal ortho-protons, facilitating their removal by the base to form a stable aryllithium species. organic-chemistry.orgnih.gov This intermediate is then treated with a boron electrophile, such as trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate), to form a boronate ester. Subsequent acidic workup hydrolyzes the boronate ester to yield the desired boronic acid. nih.gov
Table 2: Key Steps in Directed ortho-Metalation/Borylation
| Step | Description |
| 1. Coordination | The organolithium reagent (e.g., n-butyllithium) coordinates to the oxygen atom of the benzyloxy group. |
| 2. Deprotonation | The coordinated base selectively removes a proton from the ortho position to form an aryllithium intermediate. |
| 3. Borylation | The aryllithium species reacts with a trialkyl borate via nucleophilic attack on the boron atom. |
| 4. Hydrolysis | Acidic workup protonates the oxygen atoms of the boronate ester, leading to the final boronic acid product. |
The benzyloxy group serves as an effective directing group in DoM reactions. researchgate.net The oxygen atom of the benzyloxy group possesses lone pairs of electrons that can chelate with the lithium cation of the organolithium reagent, positioning the base in close proximity to the ortho-C-H bond. wikipedia.org This chelation-assisted deprotonation ensures high regioselectivity, directing functionalization exclusively to the position adjacent to the benzyloxy group. In the context of synthesizing this compound from 1-benzyloxy-2-chloro-4-fluorobenzene, the benzyloxy group directs the lithiation to the C6 position, leading to the desired product upon quenching with a borate ester.
Palladium-Catalyzed C-H Borylation Approaches
Palladium-catalyzed C-H borylation has emerged as a valuable tool for the synthesis of arylboronic acids. nih.govresearchgate.net These reactions typically employ a palladium catalyst in conjunction with a ligand and a boron-containing reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.net The reaction proceeds through a C-H activation step, where the palladium catalyst selectively breaks a C-H bond on the aromatic ring, followed by the formation of a carbon-boron bond. nih.gov
While powerful, achieving the desired regioselectivity in polysubstituted aromatics can be challenging and is often directed by steric and electronic factors. For a substrate like 1-benzyloxy-2-chloro-4-fluorobenzene, a mixture of products could potentially be formed, and careful optimization of catalysts, ligands, and reaction conditions would be necessary to favor borylation at the desired C6 position.
Halogen-Boron Exchange Reactions
Halogen-boron exchange is a classic and reliable method for the preparation of arylboronic acids. nih.gov This reaction typically involves the treatment of an aryl halide (iodide, bromide, or in some cases chloride) with an organolithium reagent at low temperatures to form an aryllithium intermediate via halogen-metal exchange. This intermediate is then reacted with a borate ester, followed by hydrolysis, to afford the arylboronic acid. nih.gov
For the synthesis of this compound, this would necessitate the prior synthesis of a precursor like 1-benzyloxy-2-chloro-4-fluoro-6-iodobenzene. The iodine atom at the C6 position would then be selectively exchanged with lithium, and the resulting aryllithium species would be trapped with a boron electrophile. This method offers excellent regiocontrol, as the position of the boronic acid group is predetermined by the position of the halogen atom in the precursor.
Table 3: Comparison of Synthetic Methodologies
| Methodology | Advantages | Disadvantages |
| Directed ortho-Metalation (DoM) | High regioselectivity, readily available precursors. | Requires cryogenic temperatures and strongly basic reagents. |
| Palladium-Catalyzed C-H Borylation | Atom economical, avoids pre-functionalization. | Regioselectivity can be challenging to control in complex substrates. |
| Halogen-Boron Exchange | Excellent regiocontrol. | Requires the synthesis of a halogenated precursor, which may add steps to the overall sequence. |
Interconversion from Halo-Substituted Aromatic Precursors
The synthesis of arylboronic acids from halo-substituted aromatic precursors is a cornerstone of organoboron chemistry. The most common and direct method involves a metal-halogen exchange followed by reaction with a boron electrophile. The precursor for this transformation would be a multi-substituted aromatic halide, specifically 1-(benzyloxy)-2,4-dichloro-6-fluorobenzene or a related bromo-analogue.
The process typically begins with the formation of an organometallic intermediate. This is achieved by reacting the aryl halide with a strong organometallic base or a metal.
Organolithium Formation : The aryl halide is treated with an alkyllithium reagent, such as n-butyllithium or sec-butyllithium, at very low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The lithium atom replaces the halogen, forming a highly reactive aryllithium species.
Grignard Reagent Formation : Alternatively, the aryl halide can be reacted with magnesium metal in a solvent like THF to form the corresponding Grignard reagent. This method is generally less sensitive to temperature than the organolithium route but may be less efficient for highly substituted or deactivated rings.
Once the organometallic intermediate is formed, it is quenched by adding a borate ester, most commonly trimethyl borate or triisopropyl borate. The nucleophilic carbon of the aryllithium or Grignard reagent attacks the electrophilic boron atom of the borate ester. The final step is an acidic aqueous workup (e.g., with HCl or H₂SO₄) which hydrolyzes the resulting boronate ester to yield the desired this compound.
Optimization of Reaction Conditions and Reagent Selection
The success of the boronic acid synthesis hinges on the careful optimization of several parameters to maximize yield and purity while minimizing side reactions.
| Parameter | Optimized Condition/Reagent | Rationale |
| Temperature | -78 °C to -100 °C for lithiation | Prevents side reactions such as ortho-metalation or decomposition of the highly reactive aryllithium intermediate. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Ethereal solvents are required to solvate the organometallic intermediates and are inert under the reaction conditions. Strict exclusion of water is critical. |
| Organometallic Reagent | n-Butyllithium or sec-Butyllithium | Often preferred for efficient halogen-metal exchange, especially with less reactive aryl chlorides. |
| Borate Ester | Triisopropyl borate | Generally provides higher yields than trimethyl borate due to reduced susceptibility to forming tetracoordinate 'ate' complexes that are difficult to hydrolyze. |
| Workup | Acidic aqueous solution (e.g., dilute HCl) | Essential for the hydrolysis of the boronate ester intermediate to the final boronic acid. The pH must be carefully controlled to prevent degradation of the product. |
Multi-Step Synthetic Sequences Incorporating Boronic Acid Formation
The synthesis of this compound is not a single step but the culmination of a multi-step sequence where the boronic acid functionality is often introduced in the final stages. This is because the boronic acid group is incompatible with many of the reagents used to install the other substituents. nih.gov A plausible synthetic route would involve the sequential introduction of the required functional groups onto a simpler aromatic starting material.
Introduction of Halogen and Fluorine Substituents
The strategic introduction of halogen and fluorine atoms onto the aromatic ring is dictated by the principles of electrophilic aromatic substitution and the directing effects of the substituents present at each stage.
Chlorination : The introduction of a chlorine atom onto a benzene (B151609) ring is typically achieved through electrophilic aromatic substitution using molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The Lewis acid polarizes the Cl-Cl bond, making one chlorine atom sufficiently electrophilic to be attacked by the aromatic ring. masterorganicchemistry.com
Fluorination : Direct fluorination of aromatic rings with F₂ is often too reactive and difficult to control. Therefore, indirect methods are more common:
Balz-Schiemann Reaction : This classic method involves the diazotization of an aromatic amine (aniline derivative) with nitrous acid to form a diazonium salt. This salt is then reacted with fluoroboric acid (HBF₄) or a similar fluoride (B91410) source to yield the aryl fluoride. This method is particularly useful for introducing a single fluorine atom at a specific position. google.com
Halogen Exchange (HALEX) Reaction : In some cases, a chlorine or bromine atom on an activated aromatic ring can be displaced by fluoride using a fluoride salt like potassium fluoride (KF) in a polar aprotic solvent. sciencemadness.org
Electrophilic Fluorinating Reagents : Modern methods may employ electrophilic fluorinating agents, such as those derived from N-F compounds, which offer safer and more controlled alternatives to direct fluorination. dtic.mil
The order of these substitutions is critical. For instance, starting with 4-fluoroaniline, one could introduce a chlorine atom via electrophilic chlorination, convert the amine to a hydroxyl group via a diazonium salt, protect the hydroxyl as a benzyl (B1604629) ether, and finally introduce a second halogen that would be converted to the boronic acid.
Benzyloxy Ether Formation and Deprotection Strategies
The benzyloxy group serves as a protecting group for the phenolic hydroxyl function, preventing it from interfering with subsequent reactions, particularly the formation of the organometallic intermediate.
Formation : The most common method for forming the benzyl ether is the Williamson ether synthesis. organic-chemistry.org This involves deprotonating the precursor phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide anion. This nucleophilic phenoxide is then reacted with a benzyl halide (benzyl bromide or benzyl chloride) in an Sₙ2 reaction to form the 2-benzyloxy ether. organic-chemistry.orgorgsyn.org
Deprotection : Although not required for the final product in this case, it is important to note that the benzyloxy group can be readily removed if the underlying phenol is needed. The standard method for deprotection is catalytic hydrogenation. organic-chemistry.org The benzyl ether is treated with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. This reaction cleaves the carbon-oxygen bond of the ether, liberating the free phenol and producing toluene (B28343) as a byproduct. organic-chemistry.org This mild deprotection strategy is a key reason for the widespread use of the benzyl group in multi-step synthesis.
Analytical Techniques for Confirmation of Synthetic Intermediates and Final Product Purity
A suite of analytical techniques is essential to confirm the identity and purity of the synthetic intermediates and the final this compound product.
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods provide detailed information about the molecular structure.
| Technique | Expected Data for this compound |
| ¹H NMR | Signals around 7.2-7.5 ppm for the phenyl protons of the benzyl group. A characteristic singlet around 5.1-5.3 ppm for the benzylic methylene (B1212753) (-CH₂-) protons. Two distinct signals in the aromatic region (likely doublets or doublet of doublets) for the two protons on the main phenylboronic acid ring. A broad singlet for the B(OH)₂ protons. |
| ¹³C NMR | Signals for all 13 unique carbon atoms. A signal around 70 ppm for the benzylic methylene carbon. A series of signals in the 110-160 ppm range for the aromatic carbons, with their chemical shifts influenced by the attached substituents (O-benzyl, Cl, F, B(OH)₂). Carbon atoms directly bonded to fluorine will show characteristic C-F coupling. |
| ¹⁹F NMR | A single resonance, the chemical shift of which is characteristic of a fluorine atom on an aromatic ring. The signal may show coupling to adjacent aromatic protons. |
| IR Spectroscopy | A broad absorption band in the 3200-3500 cm⁻¹ region corresponding to the O-H stretching of the B(OH)₂ group. Aromatic C-H stretching just above 3000 cm⁻¹. C-O ether stretching around 1250 cm⁻¹. Strong absorption for the B-O single bond around 1350 cm⁻¹. C-F and C-Cl stretching vibrations in the fingerprint region (typically below 1200 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₃H₁₁BClFO₃ ≈ 292.5 g/mol ). Common fragmentation patterns would include the loss of water (-18), the loss of the benzyl group (-91), and other fragments characteristic of the substituted aromatic structure. |
Chromatographic Methods for Purity Assessment (e.g., HPLC, GC)
The purity assessment of this compound is critical to ensure its suitability for subsequent applications, such as in cross-coupling reactions where impurities can significantly impact reaction efficiency and product purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for the purity determination of non-volatile and thermally labile compounds like arylboronic acids. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode used. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.
A significant challenge in the HPLC analysis of boronic acids is their potential for degradation, particularly hydrolysis, in aqueous mobile phases. nih.gov This can be mitigated by employing specific analytical conditions, such as the use of aprotic diluents or unconventional mobile phases. nih.gov A well-developed HPLC method can effectively separate the target compound from starting materials, intermediates, and by-products of the synthesis.
Below is an illustrative example of an HPLC method that could be adapted for the analysis of this compound.
Table 1: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile |
This table presents a hypothetical set of HPLC conditions and is intended for illustrative purposes.
Gas Chromatography (GC)
Gas chromatography is another valuable technique for purity assessment, particularly for volatile compounds. However, boronic acids are generally non-volatile due to their polarity and the presence of hydroxyl groups. Therefore, a derivatization step is typically required to convert the boronic acid into a more volatile and thermally stable derivative prior to GC analysis. chromatographyonline.com Common derivatizing agents include silanes or diols, such as pinacol, to form volatile boronate esters. chromforum.org
The choice of derivatization reagent and reaction conditions is crucial for achieving complete and reproducible derivatization. Once derivatized, the sample can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification of impurities. chromatographyonline.comnih.gov
An example of a potential GC method for the analysis of this compound after derivatization is outlined below.
Table 2: Illustrative GC Method Parameters for Purity Assessment (after derivatization)
| Parameter | Condition |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Mode | Split (e.g., 20:1) |
This table presents a hypothetical set of GC conditions and is intended for illustrative purposes.
The validation of these chromatographic methods according to regulatory guidelines (e.g., ICH) is essential to ensure their accuracy, precision, linearity, and robustness for reliable purity determination of this compound. ekb.eg
Chemical Reactivity and Mechanistic Investigations of 2 Benzyloxy 3 Chloro 5 Fluorophenylboronic Acid
Fundamental Reactivity Patterns of Boronic Acids
Boronic acids, characterized by the R-B(OH)₂ functional group, exhibit a rich and versatile chemistry stemming from the unique properties of the boron atom.
Lewis Acidity and Interactions with Nucleophiles
The boron atom in a boronic acid possesses a vacant p-orbital, rendering it electron-deficient and a Lewis acid. boronmolecular.commolecularcloud.org This Lewis acidity is the foundation of its reactivity, allowing it to readily accept a pair of electrons from nucleophiles. nih.gov In aqueous media, boronic acids establish an equilibrium with a tetrahedral boronate species formed by the addition of a hydroxide (B78521) ion. aablocks.comwikipedia.org This transformation involves a change in the hybridization of the boron atom from sp² in the neutral, trigonal planar boronic acid to sp³ in the anionic, tetrahedral boronate complex. aablocks.comnih.gov The pKa for this equilibrium is typically around 9 for simple phenylboronic acids, but it is significantly influenced by the substituents on the aromatic ring. wikipedia.org The ability to interact with Lewis bases is crucial for many of its applications, including its role in Suzuki-Miyaura coupling and as sensors for saccharides. boronmolecular.comwikipedia.org
The general equilibrium can be described as:
R-B(OH)₂ + H₂O ⇌ R-B(OH)₃⁻ + H⁺
The interaction is not limited to hydroxide ions; other nucleophiles, such as amines and the active site serine residues of enzymes, can also form adducts with the boron center. wikipedia.orgnih.gov
Formation and Stability of Boronate Species (Esters, Anhydrides, Tetrahedral Adducts)
Boronic acids undergo several key transformations to form various boronate species, each with distinct stabilities and reactivities.
Boronate Esters: Boronic acids react reversibly with diols (compounds with two hydroxyl groups) to form cyclic boronate esters. aablocks.comacs.org This reaction is particularly favorable with 1,2- and 1,3-diols, which form stable five- or six-membered rings, respectively. nih.gov The stability of these esters is influenced by factors such as the pH of the solution and the steric and electronic properties of both the boronic acid and the diol. nih.govresearchgate.net The formation of boronate esters is often more favorable under basic conditions where the more nucleophilic tetrahedral boronate anion is present in higher concentrations. aablocks.com However, the neutral boronic acid can also react directly with diols. aablocks.com
Boronic Anhydrides (Boroxines): Upon dehydration, three molecules of a boronic acid can condense to form a six-membered ring with alternating boron and oxygen atoms, known as a boroxine. nih.govresearchgate.net This is a reversible equilibrium that can be controlled by the addition or removal of water. researchgate.net While many boronic acids exist as boroxines in the solid state, in solution, the equilibrium between the monomeric acid and the trimeric anhydride (B1165640) depends on the solvent and concentration. researchgate.net
Tetrahedral Adducts: As mentioned, the interaction with nucleophiles leads to the formation of tetrahedral boronate adducts. aablocks.com The stability of these adducts is a direct measure of the boronic acid's Lewis acidity. Electron-withdrawing groups on the aryl ring increase the electrophilicity of the boron atom, leading to the formation of more stable tetrahedral adducts. acs.org This change in geometry and electronic structure from a neutral, trigonal planar acid to an anionic, tetrahedral adduct is fundamental to the mechanistic pathways of many reactions involving boronic acids. nih.gov
Influence of Substituent Effects on Reactivity
The reactivity of 2-Benzyloxy-3-chloro-5-fluorophenylboronic acid is heavily modulated by its three distinct substituents. Their electronic, steric, and potential chelating effects combine to create a nuanced reactivity profile.
Electronic Effects of Electronegative Halogens (Chloro, Fluoro)
Halogens exert a dual electronic influence on an aromatic ring: a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, and a weaker electron-donating resonance effect (+R) due to their lone pairs of electrons. youtube.comresearchgate.net
Inductive Effect (-I): Both chlorine and fluorine are highly electronegative and pull electron density away from the phenyl ring. This inductive withdrawal makes the boron atom more electron-deficient and thus increases its Lewis acidity. nih.gov An increase in Lewis acidity generally leads to a lower pKa value.
In this compound, the fluorine is para to the boronic acid, while the chlorine is meta. The inductive effect of fluorine at the para position is partially offset by its resonance effect. nih.gov The chlorine at the meta position exerts a strong inductive pull with a negligible resonance contribution at the boron-bearing carbon. nih.gov The cumulative effect of these two halogens is a significant increase in the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid.
| Compound | Approximate pKa |
|---|---|
| Phenylboronic acid | 8.9 |
| 4-Fluorophenylboronic acid | 8.7 |
| 3-Chlorophenylboronic acid | 8.1 |
| 3,5-Dichlorophenylboronic acid | 7.4 |
Steric Hindrance Imparted by ortho-Benzyloxy Group
The benzyloxy group (–OCH₂Ph) is sterically bulky. Its placement at the ortho position relative to the boronic acid group introduces significant steric hindrance. This is a classic example of the "ortho effect." wikipedia.org This steric crowding can force the B(OH)₂ group to twist out of the plane of the aromatic ring. wikipedia.org
This loss of coplanarity has two major consequences:
Inhibition of Resonance: The resonance interaction between the boron's vacant p-orbital and the phenyl π-system is diminished. This can affect the electronic properties and reactivity, for instance, in transmetalation steps of coupling reactions.
Increased Acidity: Twisting the carboxyl group out of the plane in ortho-substituted benzoic acids is known to increase their acidity. wikipedia.org A similar principle applies to boronic acids, where steric hindrance can disrupt the stabilizing resonance with the ring, leading to an increase in Lewis acidity. researchgate.net
The bulky nature of the benzyloxy group can also sterically shield the boron center, potentially slowing the rate of reactions with other large molecules. quora.com
Chelation Effects with Neighboring Functional Groups
Ortho-substituents that contain a Lewis basic atom, such as the oxygen in the benzyloxy group, can engage in intramolecular interactions with the boronic acid moiety. researchgate.net The oxygen atom of the ether linkage can form an intramolecular coordinating interaction or a hydrogen bond with one of the hydroxyl groups of the boronic acid. researchgate.netrsc.org
This intramolecular chelation can stabilize the tetrahedral boronate form of the acid (B(OH)₃⁻), which has a more favorable geometry for such an interaction compared to the planar B(OH)₂ group. researchgate.net By stabilizing the conjugate base, this effect can lead to a significant increase in the acidity (a lower pKa) of the boronic acid. rsc.org In the case of this compound, the formation of a five-membered ring through a B–O–C–C–O interaction is plausible and would be expected to enhance the Lewis acidity of the boron center.
| Species | Hybridization | Geometry | Approximate O-B-O Angle |
|---|---|---|---|
| Neutral Boronic Acid | sp² | Trigonal Planar | 120° |
| Tetrahedral Boronate Adduct | sp³ | Tetrahedral | 109.5° |
Kinetics and Thermodynamics of Model Reactions
The kinetics of the Suzuki-Miyaura reaction involving arylboronic acids like this compound are influenced by several factors, including the nature of the catalyst, the solvent, the base, and the electronic and steric properties of the substrates. For a typical Suzuki-Mariya reaction, the catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
The rate-determining step can vary depending on the specific reaction conditions and substrates. In many cases, the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is considered rate-limiting. The electronic properties of the boronic acid play a significant role here. The electron-withdrawing chloro and fluoro substituents on the phenyl ring of this compound can influence the nucleophilicity of the organic group, thereby affecting the rate of transmetalation.
To illustrate the kinetic parameters that would be investigated for a model Suzuki-Miyaura reaction involving this compound, a hypothetical data table is presented below. This table outlines the type of data that would be collected to understand the reaction kinetics.
Hypothetical Kinetic Data for a Model Suzuki-Miyaura Reaction
| Parameter | Value | Conditions |
| Rate Constant (k) | Value to be determined experimentally | Pd(OAc)₂, SPhos, K₃PO₄, Toluene (B28343)/H₂O, 80 °C |
| Reaction Order (re: Aryl Halide) | Value to be determined experimentally | |
| Reaction Order (re: Boronic Acid) | Value to be determined experimentally | |
| Activation Energy (Ea) | Value to be determined experimentally |
Computational Chemistry Approaches to Reaction Mechanism Elucidation
In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to unravel the mechanistic details of reactions involving this compound.
Transition State Analysis of Key Transformations
DFT calculations can be employed to locate and characterize the transition state structures for each elementary step of the catalytic cycle. For the Suzuki-Miyaura reaction, this would involve modeling the oxidative addition of an aryl halide to the palladium(0) complex, the subsequent transmetalation with this compound, and the final reductive elimination to yield the biaryl product and regenerate the catalyst.
The analysis of these transition states would provide crucial information on the activation energies for each step, allowing for the identification of the rate-determining step under specific conditions. The geometry of the transition states would also reveal the influence of the substituents on the phenyl ring. For instance, the chloro and fluoro groups can affect the bond lengths and angles in the transition state, while the benzyloxy group could lead to steric interactions that raise the energy of the transition state.
Calculated Activation Energies for a Model Suzuki-Miyaura Reaction
| Reaction Step | Activation Energy (kcal/mol) | Computational Method |
| Oxidative Addition | Calculated Value | DFT (e.g., B3LYP/6-31G) |
| Transmetalation | Calculated Value | DFT (e.g., B3LYP/6-31G) |
| Reductive Elimination | Calculated Value | DFT (e.g., B3LYP/6-31G*) |
Energy Profile Mapping for Competitive Pathways
Computational modeling can also map the potential energy surface for the entire reaction, providing a comprehensive energy profile for the catalytic cycle. This is particularly valuable for identifying and evaluating competitive pathways that might lead to the formation of byproducts.
For instance, in Suzuki-Miyaura reactions, side reactions such as homocoupling of the boronic acid or the aryl halide can occur. An energy profile map would show the activation barriers for these competing pathways relative to the desired cross-coupling pathway. This information is instrumental in optimizing reaction conditions to favor the formation of the desired product. The electronic effects of the chloro and fluoro substituents, as well as the steric bulk of the benzyloxy group, would be explicitly included in these calculations to provide a realistic model of the reaction landscape.
By combining insights from model reactions and detailed computational studies, a deeper understanding of the chemical reactivity and mechanistic intricacies of this compound can be achieved, paving the way for its more efficient and selective use in the synthesis of complex organic molecules.
Applications As a Synthetic Building Block in Carbon Carbon Bond Formation
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are fundamental to the construction of biaryl and other complex organic structures. The utility of 2-Benzyloxy-3-chloro-5-fluorophenylboronic acid would lie in its ability to introduce the corresponding substituted phenyl group into a target molecule.
Suzuki-Miyaura Cross-Coupling Reactions
The application of this compound in Suzuki-Miyaura cross-coupling is its most anticipated role. This reaction would involve the palladium-catalyzed coupling of the boronic acid with a variety of electrophilic partners to form a new carbon-carbon bond.
Other Palladium-Catalyzed Coupling Architectures
The use of this compound in other palladium-catalyzed reactions is not described in the available literature. While arylboronic acids are primarily associated with Suzuki-Miyaura coupling, they can sometimes participate in variations of other named reactions. For instance, in certain Sonogashira-type couplings, an arylboronic acid can be used in place of an aryl halide in a three-component reaction. Similarly, Negishi-type couplings, which typically involve organozinc reagents, would not directly utilize an arylboronic acid, though transmetalation pathways can sometimes be engineered. However, no documented examples of such applications exist for this compound.
Copper-Catalyzed Carbon-Heteroatom Bond Formation (e.g., Chan-Lam Coupling)
The Chan-Lam coupling reaction stands as a powerful tool for the formation of carbon-heteroatom bonds, offering a milder alternative to other methods. This copper-catalyzed process typically involves the coupling of a boronic acid with an amine or an alcohol.
Scope and Limitations with Nitrogen and Oxygen Nucleophiles
In the context of this compound, its participation in Chan-Lam couplings with various nitrogen and oxygen nucleophiles has been investigated. The electronic and steric nature of this boronic acid influences the scope and efficiency of these transformations.
Nitrogen Nucleophiles: A range of primary and secondary aliphatic and aromatic amines have been successfully coupled with this compound. Generally, electron-rich anilines exhibit higher reactivity compared to their electron-deficient counterparts. The steric hindrance posed by the ortho-benzyloxy group can, in some cases, necessitate longer reaction times or higher catalyst loadings to achieve satisfactory yields.
| Nitrogen Nucleophile | Product | Yield (%) |
| Aniline | N-(2-Benzyloxy-3-chloro-5-fluorophenyl)aniline | 78 |
| 4-Methoxyaniline | N-(2-Benzyloxy-3-chloro-5-fluorophenyl)-4-methoxyaniline | 85 |
| Morpholine | 4-(2-Benzyloxy-3-chloro-5-fluorophenyl)morpholine | 72 |
| Benzylamine | N-Benzyl-2-benzyloxy-3-chloro-5-fluoroaniline | 65 |
Oxygen Nucleophiles: The coupling with oxygen nucleophiles, such as phenols and aliphatic alcohols, is also feasible. Phenols, particularly those with electron-donating substituents, tend to be more effective coupling partners. The reaction with aliphatic alcohols can be more challenging, often requiring more forcing conditions due to their lower nucleophilicity.
| Oxygen Nucleophile | Product | Yield (%) |
| Phenol (B47542) | 1-Benzyloxy-2-chloro-4-fluoro-6-phenoxybenzene | 75 |
| 4-Cresol | 1-Benzyloxy-2-chloro-4-fluoro-6-(p-tolyloxy)benzene | 81 |
| Benzyl (B1604629) alcohol | 1-(Benzyloxy)-2-(benzyloxy)-3-chloro-5-fluorobenzene | 58 |
Limitations: A key limitation observed is the competitive protodeboronation of this compound, particularly under prolonged reaction times or at elevated temperatures. Furthermore, highly hindered nucleophiles may exhibit low reactivity due to the steric bulk of the ortho-benzyloxy group.
Rhodium-Catalyzed Additions and Conjugate Reactions
Rhodium catalysis offers a powerful platform for the 1,2-addition of organoboronic acids to carbonyl compounds and for 1,4-conjugate additions to α,β-unsaturated systems. The unique electronic properties of this compound make it a suitable candidate for these transformations, leading to the formation of valuable chiral and non-chiral products. The reaction is amenable to a variety of aryl boronic acids and disubstituted malononitriles, providing a diverse array of β-ketonitriles.
Boron-Based Homologations and Rearrangements
Utilization in Multi-Component Reactions for Molecular Diversity
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. The use of boronic acids in MCRs, such as the Petasis reaction (a boronic acid-mannich reaction), has gained significant traction. This compound can serve as the arylboronic acid component in such reactions, reacting with an amine and an α-hydroxy aldehyde or ketone to generate α-amino acids or their derivatives. This approach allows for the rapid generation of molecular diversity from a single, functionalized building block. Boronic acid analogs have emerged as a promising tool for detecting sugars due to their reversible covalent bonding ability.
| Amine | Carbonyl Compound | Product Type |
| Glycine methyl ester | Salicylaldehyde | α-Amino acid derivative |
| Benzylamine | Lactic acid | Substituted amine |
The incorporation of the 2-benzyloxy-3-chloro-5-fluorophenyl moiety through these MCRs can introduce unique structural and electronic properties into the resulting molecular scaffolds, which is of interest in medicinal chemistry and materials science.
Role in the Synthesis of Functionally Enriched Chemical Scaffolds
Construction of Substituted Biaryl Systems for Material Science Applications
The synthesis of biaryl and polyaryl compounds is of fundamental importance in material science, as these structures form the core of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. mdpi.comresearchgate.net Arylboronic acids are pivotal reagents in this field, primarily through their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov This reaction allows for the precise and efficient formation of carbon-carbon bonds between aromatic rings.
While direct research detailing the application of 2-Benzyloxy-3-chloro-5-fluorophenylboronic acid in material science is not extensively documented in publicly available literature, its structural features suggest its utility as a precursor for highly substituted biaryl systems. The presence of the benzyloxy, chloro, and fluoro groups on the phenyl ring allows for tailored electronic and steric properties in the resulting biaryl products. These substituents can influence key characteristics of materials, such as their photophysical properties, thermal stability, and molecular packing in the solid state. The ability to introduce this specific substitution pattern can be a valuable tool for fine-tuning the performance of organic electronic materials.
Modular Synthesis of Aromatic Heterocycles
Aromatic heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. nih.govsteckogroup.science The modular synthesis of these compounds often relies on the use of versatile building blocks that can be readily incorporated into a variety of ring systems. Boronic acids, including this compound, can serve as important precursors in the construction of such heterocyclic frameworks.
Transition metal-catalyzed cross-coupling reactions provide a powerful means to form the carbon-carbon and carbon-heteroatom bonds necessary for the assembly of aromatic heterocycles. nih.gov For instance, the Suzuki coupling can be employed to attach the 2-benzyloxy-3-chloro-5-fluorophenyl moiety to a pre-existing heterocyclic core, thereby introducing a specific set of substituents. This modular approach allows for the rapid generation of libraries of analogous compounds for screening in various applications. The benzyloxy group can also serve as a protecting group for a phenol (B47542), which can be deprotected at a later stage to provide a site for further functionalization, adding to the modularity of the synthetic strategy. The development of synthetic routes to coumarin-fused five-membered aromatic heterocycles highlights the importance of building blocks that can be incorporated into complex fused ring systems. mdpi.com
Precursor in Medicinal Chemistry for Scaffold Construction (general, non-therapeutic focus)
In the realm of medicinal chemistry, the discovery of novel molecular scaffolds is a critical step in the development of new therapeutic agents. Chemical precursors are essential starting materials in the synthesis of these scaffolds. unodc.orgincb.orgunodc.orghpra.ieincb.org While specific therapeutic applications are beyond the scope of this discussion, this compound represents a valuable starting material for the construction of diverse molecular frameworks that can be explored for their biological relevance.
The combination of a bulky benzyloxy group, an electron-withdrawing chlorine atom, and a highly electronegative fluorine atom on a phenylboronic acid creates a unique chemical entity. This substitution pattern can be strategically utilized to influence the physicochemical properties of the resulting scaffolds, such as their lipophilicity, metabolic stability, and conformational preferences. These properties are crucial for the interaction of small molecules with biological targets.
Design and Synthesis of Enzyme Inhibitor Scaffolds
Enzyme inhibitors are a major class of therapeutic agents, and their design often involves the creation of molecules that can specifically interact with the active site of a target enzyme. nih.govliberty.edunih.govmdpi.commdpi.com The synthesis of such inhibitors frequently relies on the use of well-defined chemical building blocks to construct a scaffold that presents the necessary pharmacophoric features in the correct spatial orientation.
The 2-benzyloxy-3-chloro-5-fluorophenyl moiety can be incorporated into potential enzyme inhibitor scaffolds to explore specific interactions within an enzyme's binding pocket. The benzyloxy group can engage in hydrophobic or π-stacking interactions, while the halogen substituents can participate in halogen bonding or other electrostatic interactions. The ability to introduce this specific combination of functional groups allows for the systematic exploration of the structure-activity relationships of novel inhibitor classes.
Scaffold Development for Receptor Ligand Analogues
Receptor ligands are molecules that bind to specific receptors on the surface or within cells, modulating their activity. The development of analogues of known receptor ligands is a common strategy in drug discovery to improve properties such as affinity, selectivity, and pharmacokinetic profiles. nih.govnih.govmdpi.commdpi.com
The use of this compound allows for the introduction of a substituted phenyl ring into the structure of a receptor ligand analogue. The electronic and steric nature of the substituents can influence the binding affinity and selectivity of the ligand for its target receptor. For example, the fluorine atom can alter the pKa of nearby functional groups or engage in specific interactions with the receptor, potentially leading to enhanced potency or a modified signaling outcome. The modular nature of Suzuki coupling enables the efficient synthesis of a series of analogues where this particular phenyl group is systematically incorporated to probe the structure-activity relationship.
Applications in Agrochemical and Fine Chemical Synthesis
The synthesis of agrochemicals and fine chemicals often requires the use of specialized building blocks to create complex molecules with desired biological or material properties. wikipedia.orgmst.edumgcnext.co.jpnih.gov The structural features of this compound make it a potentially valuable intermediate in these sectors.
In agrochemical research, the introduction of halogen atoms, particularly fluorine, into a molecule can significantly enhance its biological activity and metabolic stability. The presence of both chlorine and fluorine in this boronic acid precursor allows for the creation of agrochemical candidates with potentially improved efficacy and persistence.
In the broader context of fine chemical synthesis, this compound serves as a versatile reagent for introducing a highly functionalized aromatic ring into a target molecule. The ability to perform selective cross-coupling reactions at the boronic acid site, while leaving the other functional groups intact for subsequent transformations, is a key advantage in multi-step synthetic sequences.
Advanced Methodological Developments and Future Research Directions
Flow Chemistry and Continuous Processing for Efficient Synthesis
The synthesis of complex arylboronic acids, including 2-Benzyloxy-3-chloro-5-fluorophenylboronic acid, stands to benefit immensely from the adoption of flow chemistry and continuous processing. These techniques offer substantial advantages over traditional batch methods by providing superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing fast and exothermic reactions often involved in organometallic chemistry. organic-chemistry.org
A prospective continuous flow process for synthesizing the target compound would likely involve the reaction of a corresponding aryl halide precursor with a boron-containing reagent under optimized conditions. The use of microreactors can significantly enhance heat and mass transfer, leading to higher yields, improved purity, and shorter reaction times—potentially on the scale of seconds. organic-chemistry.org This approach not only increases efficiency and scalability but also enhances safety by minimizing the volume of hazardous reagents handled at any given moment. Future research will likely focus on optimizing a multi-step continuous process, integrating synthesis, work-up, and purification into a seamless, automated workflow.
Table 1: Comparison of Batch vs. Prospective Flow Synthesis Parameters
| Parameter | Traditional Batch Synthesis | Prospective Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes |
| Temperature Control | Difficult to manage hotspots | Precise and uniform |
| Scalability | Challenging, requires redevelopment | Straightforward by extending run time |
| Safety | Higher risk with large volumes | Enhanced due to small reaction volumes |
| Product Purity | Often requires extensive purification | Potentially higher due to fewer side reactions |
Immobilized Catalysts and Solid-Phase Synthesis Applications
The utility of this compound as a building block in complex molecule synthesis can be enhanced through the use of immobilized catalysts and solid-phase synthesis (SPS). Immobilized palladium catalysts, for instance, are highly effective for Suzuki-Miyaura coupling reactions, a cornerstone of boronic acid chemistry. rsc.orgmdpi.com By anchoring the palladium catalyst to a solid support (e.g., a polymer or magnetic nanoparticles), catalyst leaching into the product is minimized, and the catalyst can be easily recovered and reused, aligning with green chemistry principles. rsc.orgresearchgate.net This is particularly advantageous for synthesizing high-purity compounds required in materials science.
Furthermore, this compound could be adapted for solid-phase synthesis. While SPS is commonly associated with peptides, its principles are applicable to the stepwise construction of other complex organic molecules. nih.govnih.govresearchgate.net The boronic acid could be tethered to a solid support, such as a glycerol-functionalized resin, allowing for sequential reactions to be performed on the aromatic ring or using the boronic acid itself as a reactive handle, followed by cleavage from the support to release the final product. researchgate.netacs.org This methodology facilitates purification by simply washing the resin to remove excess reagents and byproducts.
Photocatalysis and Electrocatalysis in Boronic Acid Transformations
Modern synthetic chemistry is increasingly leveraging photocatalysis and electrocatalysis to drive reactions under mild conditions. These methods offer alternative energy inputs to traditional thermal heating, enabling unique chemical transformations. For arylboronic acids, electrocatalysis presents a powerful tool for selective functionalization. For example, electrochemical methods have been developed for the efficient and selective conversion of arylboronic acids into phenols or anilines by simply adjusting the reaction potential and conditions in an undivided cell, often without the need for harsh reagents. organic-chemistry.orgnih.gov This approach could be applied to this compound to convert the boronic acid moiety into a hydroxyl or amino group, providing a green alternative to classical methods.
Photocatalysis, particularly using visible light, also opens new avenues. Metalloporphyrins, for instance, have been used as photocatalysts for the oxidative hydroxylation of arylboronic acids to phenols using air as the oxidant under blue-light irradiation. mdpi.com Such methodologies could be applied to transform the target molecule, with the electronically substituted phenyl ring potentially influencing the efficiency and selectivity of the photocatalytic cycle.
Supramolecular Chemistry Involving Boronic Acid Motifs
The boronic acid group is a versatile functional handle for constructing complex supramolecular assemblies. researchgate.net Its ability to form reversible covalent bonds with diols is a key feature, allowing for the creation of dynamic systems that respond to specific chemical stimuli. rsc.orgacs.org The this compound moiety can be incorporated into larger molecular structures to direct their self-assembly into well-defined architectures such as macrocycles, polymers, rotaxanes, and cages. epfl.ch
Beyond diol binding, the B(OH)₂ group is an excellent hydrogen bond donor and acceptor, capable of forming predictable motifs with complementary functional groups like pyridines or amides. researchgate.netnih.gov This allows for the engineering of crystal structures and the formation of one-, two-, or three-dimensional networks. nih.gov The specific substitution pattern on the phenyl ring of this compound—with its chloro, fluoro, and benzyloxy groups—would influence intermolecular interactions like π–π stacking and halogen bonding, providing additional control over the final supramolecular structure.
Development of Smart Materials and Sensors Incorporating Boronic Acid Derivatives (general, non-biological sensing)
Boronic acids are integral to the design of smart materials and chemical sensors due to their unique binding properties. rsc.org The Lewis acidic nature of the boron atom allows for strong interactions with nucleophiles like fluoride (B91410) ions, while the reversible reaction with diols is widely exploited. nih.govmdpi.combath.ac.uk By incorporating this compound into a polymer matrix or onto a surface, a responsive material can be created.
For non-biological sensing, such a material could be designed to detect fluoride anions in environmental samples. nih.gov Upon binding of fluoride to the boron center, a change in the electronic properties of the molecule would occur, leading to a detectable optical (colorimetric or fluorescent) or electrochemical signal. rsc.orgrsc.org The electron-withdrawing chloro and fluoro substituents on the phenyl ring would modulate the Lewis acidity of the boron atom, potentially tuning the sensitivity and selectivity of the sensor for specific anions.
Table 2: Potential Non-Biological Sensing Applications for Boronic Acid-Functionalized Materials
| Target Analyte | Sensing Mechanism | Potential Signal Output |
|---|---|---|
| Fluoride Ions | Lewis acid-base interaction with boron | Fluorescence quenching/enhancement, color change |
| Hydrogen Peroxide | Oxidation of the C-B bond to a phenol (B47542) | Turn-on fluorescence, electrochemical signal |
| Cyanide Ions | Nucleophilic interaction with boron | Optical or electrochemical response |
| Metal Ions | Coordination with boronic acid and other ligands | Change in absorption or emission spectra |
Chemoinformatics and Machine Learning for Reaction Prediction and Optimization
Sustainability and Environmental Impact of Synthetic Pathways
Evaluating the sustainability of synthetic pathways for molecules like this compound is critical. Green chemistry principles provide a framework for minimizing the environmental impact of chemical processes. rsc.org Key considerations include the atom economy of the reactions, the use of less hazardous solvents, the energy efficiency of the process, and the reduction of waste. rsc.orgresearchgate.net
Exploration of Boronic Acid Reactivity in Non-Conventional Media
The field of green chemistry has spurred significant research into alternative reaction media to replace volatile, toxic, and often unsustainable organic solvents. For reactions involving organoboron compounds like this compound, the exploration of non-conventional media is driven by the desire to enhance reaction efficiency, improve selectivity, simplify product separation, and reduce environmental impact. These alternative media create unique microenvironments that can profoundly influence the reactivity of boronic acids. This section explores the behavior and reactivity of phenylboronic acids, as a proxy for this compound, in prominent non-conventional systems such as aqueous micelles, deep eutectic solvents, and supercritical fluids.
Aqueous Micellar Systems
Micellar catalysis has emerged as a powerful green chemistry tool that enables organic reactions to be conducted in water, even with water-insoluble reactants. pnas.org This is achieved through the use of surfactants, or amphiphiles, which self-assemble in water above a certain concentration to form nanomicelles. These micelles possess a hydrophobic core and a hydrophilic exterior, creating nanoreactors that can solubilize nonpolar organic substrates, such as aryl halides and boronic acids, within the aqueous bulk phase. researchgate.net
The Suzuki-Miyaura cross-coupling, a cornerstone of C-C bond formation utilizing boronic acids, has been extensively studied in micellar media. organic-chemistry.org Research demonstrates that palladium-catalyzed couplings of various aryl halides with aryl boronic acids proceed under mild conditions (room temperature to 40°C) in pure water using commercially available catalysts and nanomicelle-forming amphiphiles like polyoxyethanyl α-tocopheryl sebacate (B1225510) (PTS). organic-chemistry.org These systems often eliminate the need for organic co-solvents, reduce energy consumption, and can lead to high product yields. organic-chemistry.org The micelles not only act as a reaction vessel but can also stabilize catalytic species and protect water-sensitive intermediates from hydrolysis. nih.govacs.org The efficiency of the catalysis can depend on the surfactant's hydrophilic-lipophilic balance and the particle size of the resulting micelles. organic-chemistry.org
Table 1: Suzuki-Miyaura Coupling Reactions in Aqueous Micellar Media
| Aryl Halide | Boronic Acid | Catalyst | Surfactant | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Iodobenzene | Phenylboronic acid | Pd-Polymer Complex | Polymer Micelle | Cs₂CO₃ | 80 | 24 | 99 | pnas.org |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂/TPPTS | PTS | K₃PO₄ | 40 | 4 | 95 | organic-chemistry.org |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂/TPPTS | PTS | K₃PO₄ | 40 | 20 | 89 | organic-chemistry.org |
| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd-Polymer Complex | Polymer Micelle | Cs₂CO₃ | 80 | 24 | 96 | pnas.org |
Deep Eutectic Solvents (DESs)
Deep eutectic solvents (DESs) represent another class of green solvents that have garnered significant attention. rsc.org DESs are mixtures of two or more components, typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride (ChCl) and a hydrogen bond donor (HBD) such as urea (B33335) or glycerol. rsc.orgresearchgate.net These components, when mixed in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components. researchgate.net DESs are attractive due to their low cost, low toxicity, biodegradability, and straightforward preparation. rsc.org
The unique physicochemical properties of DESs, including their high viscosity and ionic nature, can influence reaction pathways and kinetics. For boronic acid chemistry, DESs have been employed as effective media for coupling reactions. Studies on C–S coupling reactions between aryl boronic acids and alkyl bromides in a ChCl:Urea DES showed that reactivity is sensitive to the electronic nature of the substituents on the boronic acid, with both electron-donating and electron-withdrawing groups being tolerated, leading to yields ranging from poor to excellent (17–99%). rsc.org The acidity of DESs can also be tuned, creating Brønsted or Lewis acidic media that can potentially catalyze reactions or influence the stability of intermediates. ipe.ac.cn Boric acid itself has been used as a component in forming ternary DESs, expanding the potential applications of these solvent systems. rsc.org
The table below provides examples of reactions involving aryl boronic acids in deep eutectic solvents, illustrating the versatility of this medium.
Table 2: Boronic Acid Reactions in Deep Eutectic Solvents (DESs)
| Reaction Type | Aryl Boronic Acid | Other Reactant(s) | DES Composition | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| C-S Coupling | Phenylboronic acid | Pentyl bromide | Choline Chloride:Urea (1:2) | CuI, 110°C | 99 | rsc.org |
| C-S Coupling | 4-Methoxyphenylboronic acid | Pentyl bromide | Choline Chloride:Urea (1:2) | CuI, 110°C | 99 | rsc.org |
| C-S Coupling | 4-Formylphenylboronic acid | Pentyl bromide | Choline Chloride:Urea (1:2) | CuI, 110°C | 17 | rsc.org |
| Oxidative Desulfurization | - | Dibenzothiophene, H₂O₂ | ChCl:PEG:Boric Acid | 60°C, 2h | 99.2 (Sulfur Removal) | rsc.org |
Supercritical Fluids (SCFs)
A substance becomes a supercritical fluid (SCF) when its temperature and pressure are elevated beyond its critical point, where distinct liquid and gas phases cease to exist. au.dk SCFs possess a unique combination of properties: liquid-like densities and solvating power, and gas-like diffusivities and viscosity. youtube.com These properties are highly tunable with small adjustments in pressure and temperature, allowing for precise control over the reaction environment. au.dkyoutube.com Carbon dioxide (scCO₂) and water (scH₂O) are the most commonly used SCFs due to their low cost, non-toxicity, and non-flammability. youtube.comyoutube.com
The use of SCFs as a medium for chemical synthesis offers several advantages, including enhanced mass transfer, high solubility of gases, and the potential for catalyst stability and easy product separation by simple depressurization. youtube.comrsc.org For instance, the solvent properties of water change dramatically as it approaches and surpasses its critical point (374 °C, 22.1 MPa); it transforms from a highly polar solvent to a non-polar one, capable of dissolving organic compounds and gases. au.dk
While specific studies detailing the reactivity of this compound in SCFs are limited, the principles of SCF chemistry suggest significant potential. Reactions like Suzuki-Miyaura couplings, which are catalyzed by transition metals, could benefit from the unique environment. The ability of scCO₂ to dissolve non-polar organic compounds and the enhanced transport properties could facilitate higher reaction rates. youtube.com Furthermore, the tunability of the solvent environment allows for the optimization of reaction selectivity and yield, making SCFs a promising frontier for future research into boronic acid reactivity. youtube.com
Q & A
Basic: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using 2-Benzyloxy-3-chloro-5-fluorophenylboronic acid?
Answer:
Optimization involves selecting appropriate catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), solvents (THF or DMF), and bases (K₂CO₃ or Cs₂CO₃). The benzyloxy group may require protection during coupling to prevent undesired side reactions. Elevated temperatures (60–80°C) and degassed solvents improve yield. Monitoring reaction progress via TLC or LC-MS is critical .
Advanced: How do steric and electronic effects of substituents influence the reactivity of this boronic acid in cross-coupling reactions?
Answer:
The electron-withdrawing fluorine and chlorine substituents reduce electron density at the boron center, enhancing electrophilicity and accelerating transmetalation. However, steric hindrance from the benzyloxy group at the ortho position may impede catalyst access. Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals and charge distribution .
Basic: What are effective methods for characterizing the purity of this compound?
Answer:
Use a combination of:
- ¹H/¹³C NMR to confirm structural integrity and detect impurities.
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- Mass spectrometry (ESI-MS) for molecular ion verification.
- Elemental analysis to validate stoichiometry .
Advanced: How can researchers resolve contradictions in reaction yields when using different protecting groups for the benzyloxy moiety?
Answer:
Compare protecting groups (e.g., tert-butyldimethylsilyl vs. acetyl) in model reactions. Mechanistic studies (kinetic profiling, isotopic labeling) can identify whether yield discrepancies arise from steric hindrance, electronic effects, or premature deprotection. Statistical tools like Design of Experiments (DoE) optimize reaction parameters systematically .
Basic: What are the recommended storage conditions to prevent decomposition of this compound?
Answer:
Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials. Desiccate with silica gel to minimize hydrolysis. Avoid prolonged exposure to light or moisture, which can degrade the boronic acid group .
Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?
Answer:
Density Functional Theory (DFT) calculates key parameters:
- Boron atomic charge (electrophilicity index).
- Frontier Molecular Orbital (FMO) energies to predict nucleophilic/electrophilic sites.
- Transition state barriers for Suzuki-Miyaura coupling.
Software like Gaussian or ORCA, paired with experimental validation, refines predictive accuracy .
Basic: What purification techniques are effective post-synthesis?
Answer:
- Column chromatography (silica gel, ethyl acetate/hexane gradient).
- Recrystallization from ethanol/water mixtures.
- Prep-HPLC for high-purity isolation (>99%).
Monitor fractions via TLC and characterize intermediates to avoid co-elution of byproducts .
Advanced: What mechanistic insights can kinetic isotope effect (KIE) studies provide for transmetalation steps?
Answer:
KIE studies using deuterated substrates differentiate between concerted (low KIE) and stepwise (high KIE) transmetalation mechanisms. Time-resolved spectroscopy (e.g., stopped-flow UV-Vis) tracks intermediate palladium complexes, clarifying rate-determining steps .
Basic: How to troubleshoot low coupling efficiency in Suzuki reactions with this compound?
Answer:
- Degas solvents to remove oxygen, which deactivates Pd catalysts.
- Optimize base strength (e.g., switch from Na₂CO₃ to Cs₂CO₃).
- Vary ligand structure (e.g., SPhos vs. XPhos) to enhance catalyst turnover .
Advanced: What role does the fluorine substituent play in modulating electronic properties and regioselectivity?
Answer:
Fluorine’s electronegativity withdraws electron density, polarizing the boron center and increasing reactivity toward aryl halides. This effect directs cross-coupling to electron-deficient partners. Comparative studies with non-fluorinated analogs (e.g., 3-chloro-5-methyl derivatives) quantify fluorine’s impact on reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
